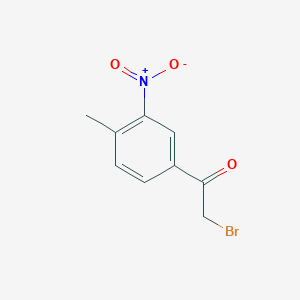

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Vue d'ensemble

Description

The compound 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone is a brominated aromatic ketone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their synthesis, molecular structures, and chemical properties. These insights can be extrapolated to understand the characteristics of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the use of brominating reagents such as Br2. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was synthesized from 1-(4-hydroxyphenyl)ethanone using Br2, achieving a yield of 64.7% with a purity of 90.2% . Similarly, the synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely involve a bromination step, possibly starting from a 4-methyl-3-nitrophenyl ethanone precursor.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using techniques such as single-crystal X-ray diffraction, as seen in the synthesis of enantiomerically pure diarylethanes . Density Functional Theory (DFT) calculations, as well as Hirshfeld surface analysis, are also employed to understand the structural properties of these compounds . These methods would be applicable to determine the molecular structure of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone and to predict its electronic properties.

Chemical Reactions Analysis

Brominated aromatic ketones can undergo various chemical reactions, including further functionalization or serving as intermediates in the synthesis of other compounds. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was used in esterification reactions, demonstrating its utility as a chemical protective group . The reactivity of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone would likely be similar, with potential for further reactions such as nucleophilic aromatic substitution or reduction of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be characterized by various spectroscopic methods, including FT-IR and NMR spectroscopy . The presence of bromine atoms significantly influences the physical properties of these compounds, such as their melting points and solubilities. The electronic properties, such as HOMO-LUMO gaps, can be analyzed through computational methods to predict reactivity and stability . These analyses would be relevant to 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone, providing insights into its behavior in different chemical environments.

Applications De Recherche Scientifique

Synthesis of Chalcone Analogues

A study by Curti, Gellis, and Vanelle (2007) explored the synthesis of alpha,beta-unsaturated ketones as chalcone analogues through a S(RN)1 mechanism. They used 2-bromo-1-(4-nitrophenyl)ethanone, among other compounds, to form these ketones, which are vital in creating a variety of chalcone analogues. This research highlights the significance of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing structurally diverse compounds with potential applications in various fields including medicinal chemistry (Curti, Gellis, & Vanelle, 2007).

Selective α-Monobromination of Alkylaryl Ketones

Ying (2011) conducted research on the selective α-monobromination of various alkylaryl ketones, including 2-bromo-1-(4-nitrophenyl)ethanone. This process involved using ionic liquids under solvent-free conditions, showcasing an efficient and regioselective method for bromination. This technique demonstrates the broader applicability of 2-bromo-1-(4-nitrophenyl)ethanone in organic synthesis (Ying, 2011).

Synthesis of 2-Alkylaminothiazoles

Khilifi et al. (2008) reported on the reactivity of N-thioamido amidines with halogenated alkyl derivatives for synthesizing 2-alkylamino thiazoles, employing 2-bromo-1-(4-nitrophenyl)ethanone. This research presents a method for producing thiazole derivatives, which are important in medicinal chemistry, indicating another application of 2-bromo-1-(4-nitrophenyl)ethanone in synthesizing biologically active compounds (Khilifi et al., 2008).

Synthesis of Novel IMPDH Inhibitor

Zhao et al. (2007) developed an efficient synthesis method for BMS-337197, a novel IMPDH inhibitor, using 2-bromo-1-(2-nitrophenyl)ethanone as a starting reagent. This method yielded BMS-337197 efficiently, indicating the role of 2-bromo-1-(4-nitrophenyl)ethanone in the synthesis of significant pharmacological agents (Zhao et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6-2-3-7(9(12)5-10)4-8(6)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMCVOBHUPAOMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396596 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

CAS RN |

22019-50-7 | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.